molecular formula C14H19N3O2S B2478890 Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate CAS No. 1006321-89-6

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate

Cat. No.: B2478890
CAS No.: 1006321-89-6
M. Wt: 293.39
InChI Key: GZGOUPUGHNJANV-UHFFFAOYSA-N
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Description

The compound “5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine” is similar to the one you’re asking about . It has a molecular weight of 223.3 and is a solid at room temperature .


Synthesis Analysis

While specific synthesis information for your compound was not found, a related compound, “6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole”, has been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .


Molecular Structure Analysis

The InChI code for the similar compound “5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine” is 1S/C9H13N5S/c1-6-5-7 (2)14 (13-6)4-3-8-11-12-9 (10)15-8/h5H,3-4H2,1-2H3, (H2,10,12) .

Mechanism of Action

While the mechanism of action for your specific compound is not available, pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Future Directions

The development of new drugs that overcome antimicrobial resistance is a current focus in medicinal chemistry. Heterocyclic compounds, such as those containing a pyrazole ring, have high chemotherapeutic value and act as a remedy for the development of novel drugs . Therefore, the study and development of compounds like “Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate” could be a promising area of future research.

Properties

IUPAC Name

ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-19-14(18)13-11(4)15-12(20-13)6-7-17-10(3)8-9(2)16-17/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGOUPUGHNJANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CCN2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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